
3-Methylpyridine-2-carbothioamide
Übersicht
Beschreibung
3-Methylpyridine-2-carbothioamide is an organic compound with the molecular formula C7H8N2S . It is a derivative of pyridine and is also known by other synonyms such as 3-methylpyridine-2-thiocarboxamide and 3-methylpyridine-2-carbothioic acid amide . The molecular weight of this compound is 152.22 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methyl group (CH3) attached at the 3rd position and a carbothioamide group (C(N)=S) at the 2nd position . The InChI Key for this compound is PEENLLJOQZUCDN-UHFFFAOYSA-N . Further structural and electronic analysis can be performed using computational chemistry methods such as Møller–Plesset perturbation theory (MP2) and Density Functional Theory (DFT) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 152.22 g/mol and a molecular formula of C7H8N2S . Further properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopic Studies
3-Methylpyridine-2-carbothioamide and related compounds have been investigated for their vibrational spectroscopic properties. Studies on compounds like 2-ethylpyridine-4-carbothioamide, which have similar structural characteristics, have been conducted to understand their equilibrium geometry, vibrational frequencies, and potential energy distribution. These studies are significant in the field of anti-tubercular agents as they provide insights into the molecular structure and stability of these compounds (Muthu, Ramachandran, & Uma maheswari, 2012).
Complex Formation and Cytotoxicity
Research has also been conducted on the formation of tricarbonylrhenium(I) complexes with N-methylpyridine-2-carbothioamide. These studies are significant for understanding the structure and cytotoxicity of these complexes, especially in relation to their potential as cancer treatments. The research includes characterizing these complexes using various techniques and assessing their cytotoxicity against different cancer cell lines (Lyczko et al., 2018).
Antimicrobial and Antifungal Activities
Various derivatives of pyridine carbothioamides have been synthesized and their antimicrobial and antifungal activities studied. For instance, compounds like 2-alkylthiopyridine-4-carbothioamides have shown inhibitory activity against certain yeasts and dermatophytes, providing insights into the potential of these compounds in treating fungal infections (Klimesová, Otčenášek, & Waisser, 1996).
Interaction with DNA
Studies on complexes of this compound and its analogs with metals like silver and their interaction with DNA have been conducted. This research is important in understanding the biological activity of these compounds and their potential therapeutic applications (Abu-Youssef et al., 2010).
Antitumor Activity
There has been significant research on the antitumor activities of pyridine carbothioamides. Compounds like 2,2'-bipyridyl-6-carbothioamide have been shown to inhibit ribonucleotide reductase, a key enzyme in proliferating cells, suggesting their potential use in cancer treatment (Nocentini & Barzi, 1997).
Zukünftige Richtungen
The future directions for research on 3-Methylpyridine-2-carbothioamide could involve further exploration of its synthesis, chemical reactions, and mechanism of action. In particular, the potential anti-urease activity of this compound and related derivatives suggests a promising direction for the development of new therapies for conditions caused by ureolytic bacteria . Further studies could also investigate the compound’s physical and chemical properties, safety profile, and potential applications in various fields.
Wirkmechanismus
Target of Action
3-Methylpyridine-2-carbothioamide primarily targets Collagenase 3 and Stromelysin-1 . These are enzymes that play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
It is known to interact with its targets, potentially inhibiting their activity . This interaction could lead to changes in the enzymatic activity of Collagenase 3 and Stromelysin-1, affecting the breakdown of the extracellular matrix .
Biochemical Pathways
By potentially inhibiting Collagenase 3 and Stromelysin-1, it could disrupt these pathways, leading to downstream effects on tissue remodeling and disease processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its potential inhibitory effects on collagenase 3 and stromelysin-1, it could potentially affect the structure and function of tissues where these enzymes are active .
Action Environment
Like all chemical compounds, factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
Eigenschaften
IUPAC Name |
3-methylpyridine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEENLLJOQZUCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334017-95-7 | |
| Record name | 3-Methyl-2-pyridinecarbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3126387.png)
![N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3126401.png)

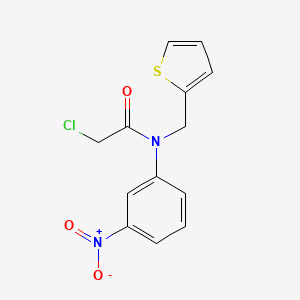
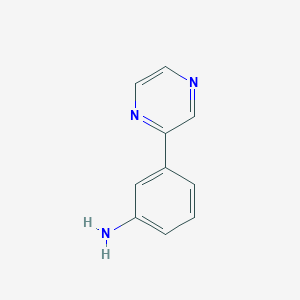
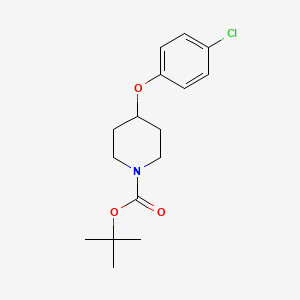

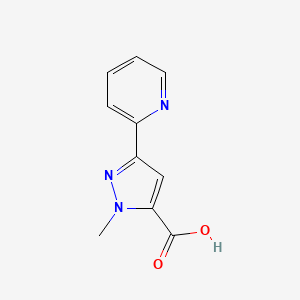

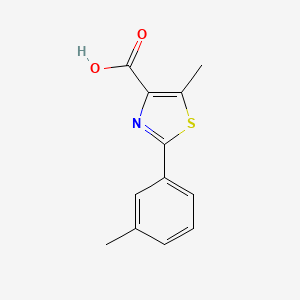
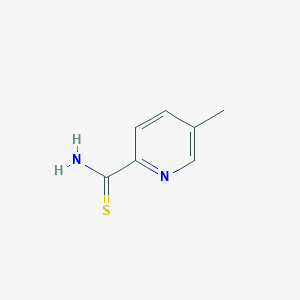

![4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B3126489.png)

